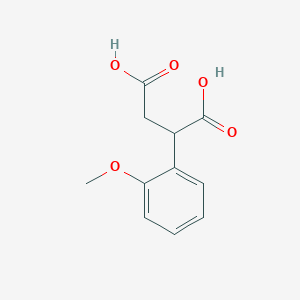

3-(2-Methoxyphenyl)succinic acid

Übersicht

Beschreibung

Molecular Structure Analysis

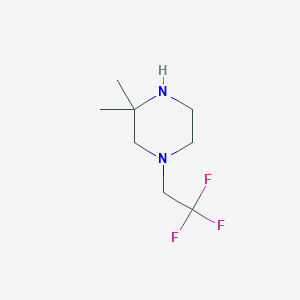

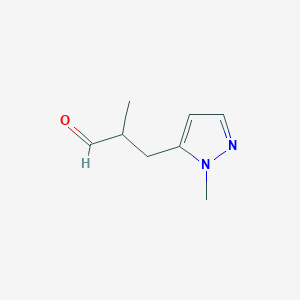

The molecular structure of 3-(2-Methoxyphenyl)succinic acid is represented by the formula C11H12O5 . The InChI code for this compound is 1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis

This compound is a white to yellowish powder. It has a molecular weight of 224.21 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Intermediates

3-(2-Methoxyphenyl)succinic acid, through its derivatives, plays a role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, a new pharmaceutical intermediate, involves a process starting from anisole and succinic acid derivatives. This process includes Friedel-Crafts reaction, condensation, dehydration, and hydrolysis steps, yielding a high purity product (Yu Ma, 2000) Synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic Acid.

Production of Co-polyesters and Biopolymers

Succinic acid derivatives are also significant in the production of biopolymers. Research on the biosynthesis of the 3-hydroxyvalerate monomer from succinic acid by Rhodococcus ruber highlights its importance in producing co-polyesters, such as polyhydroxyalkanoate (PHA), a biodegradable plastic. This process includes the transformation of succinic acid into valuable biopolymer components, showcasing its utility in sustainable material production (D. Williams et al., 2004) Production of a co-polyester of 3-hydroxybutyric acid and 3-hydroxyvaleric acid from succinic acid by Rhodococcus ruber: biosynthetic considerations.

Aromatic Polyesters from Biosuccinic Acid

The conversion of succinic acid to aromatic polyesters demonstrates its application in creating materials with varying thermal properties. The synthesis of aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid from succinic acid and their subsequent polymerization with diols of different lengths result in polyesters with diverse glass transition temperatures. This variability indicates the potential of succinic acid derivatives in the engineering of materials with tailored thermal properties (Gabriel N. Short et al., 2018) Aromatic Polyesters from Biosuccinic Acid.

Metabolic Engineering for Succinic Acid Production

Succinic acid's role as a precursor in the synthesis of industrially important chemicals has led to research on its biological production from renewable resources. Metabolic engineering strategies have been developed to improve strain performance for succinic acid production, highlighting its importance in sustainable chemical manufacturing. These efforts aim to create efficient biosynthesis processes for succinic acid, leveraging its potential as a sustainable platform chemical (M. Jiang et al., 2017) Progress of succinic acid production from renewable resources: Metabolic and fermentative strategies.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that succinic acid, a component of the compound, is an essential part of the krebs or citric acid cycle .

Mode of Action

Succinic acid, a part of this compound, serves as an electron donor in the production of fumaric acid and fadh2 in the krebs cycle .

Biochemical Pathways

3-(2-Methoxyphenyl)succinic acid may potentially influence the Krebs cycle, given the role of succinic acid as a key intermediate in this pathway . The Krebs cycle is a crucial biochemical pathway involved in cellular respiration and energy production.

Pharmacokinetics

Succinic acid, a component of this compound, has been shown to be quickly absorbed and distributed in the body .

Result of Action

Succinic acid, a part of this compound, has been shown to stimulate neural system recovery and bolster the immune system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents and could potentially involve this compound, is known for its mild and functional group tolerant reaction conditions .

Biochemische Analyse

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 3-(2-Methoxyphenyl)succinic acid in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZGQIHZFKTWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)

![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)

![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)

![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)